(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Overview
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C25H26N2O and its molecular weight is 370.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiradical Activity : Derivatives of this compound, specifically S-benzyl derivatives, have demonstrated higher antiradical activity against 2,2-diphenyl-1-picrylhydrazyl, indicating potential use in antioxidant applications (Gataullina et al., 2017).
Catalytic Properties : Substituted (pyridinyl)benzoazole palladium complexes, which include this compound, have been shown to be efficient Heck coupling catalysts. This suggests their utility in facilitating chemical reactions under mild conditions, which is significant for industrial and pharmaceutical synthesis (Ojwach et al., 2007).
Photocatalysis Applications : Studies on optically active bis-heterocycles derived from (S)-proline, a category that includes (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole, indicate potential applications in photocatalysis and materials based on photocatalytic processes (Pieczonka et al., 2012).
Fluorescence Applications : The synthesis of derivatives such as 3-[2-(pyridyl)benzoxazol-5-yl]-l-alanine results in fluorescent compounds, suggesting applications in bio-analytical imaging due to their heterogeneous fluorescence decays (Guzow et al., 2002).
Antitumor Activity : Certain derivatives, like 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, have shown promising antitumor activity, particularly targeting human topoisomerase II (hTopo II), an enzyme critical in DNA replication (Karatas et al., 2021).
Pain Management : Compounds containing this structure, particularly in the context of histamine H4 receptor ligands, exhibit potent anti-inflammatory and pain-relieving properties. This supports their potential role in pain management (Altenbach et al., 2008).
Pharmacological Synthesis : The iodine-catalyzed amination of benzoxazoles, a category that includes this compound, presents a metal-free route to synthesize 2-aminobenzoxazoles. This method yields high amounts of therapeutically active benzoxazoles, important for pharmaceutical applications (Lamani & Prabhu, 2011).
Anticancer Activity : Gold(III) complexes with 2-substituted pyridines, including this compound, show significant anticancer activity against human ovarian carcinoma cell lines, highlighting their potential in cancer therapy (Maiore et al., 2012).
Properties
IUPAC Name |
(4S)-2-(6-benzhydrylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-16,22-23H,17H2,1-3H3/t22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYJUBYJYLRGE-JOCHJYFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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